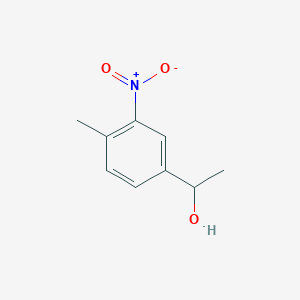

1-(4-Methyl-3-nitrophenyl)ethan-1-ol

Description

1-(4-Methyl-3-nitrophenyl)ethan-1-ol (CAS: 1344927-61-2) is a chiral secondary alcohol with the molecular formula C₉H₁₁NO₃ and a molecular weight of 181.19 g/mol . Its structure features a nitro group at the 3-position and a methyl group at the 4-position of the phenyl ring, attached to an ethanol moiety. Its IUPAC name is (1R)-1-(4-methyl-3-nitrophenyl)ethanol, and its stereochemistry is critical for applications in asymmetric catalysis .

Properties

IUPAC Name |

1-(4-methyl-3-nitrophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-6-3-4-8(7(2)11)5-9(6)10(12)13/h3-5,7,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFEJLWMIIDXXMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration of 4-Methylacetophenone

- Reagents and Conditions: The nitration is typically carried out using a mixture of nitric acid and sulfuric acid under controlled temperatures to avoid over-nitration or oxidation.

- Selectivity: The methyl group directs nitration predominantly to the meta position, resulting in 3-nitro-4-methylacetophenone as the major product.

- Yield: Literature reports nitration yields in the range of 70–85%, depending on reaction time and temperature control.

Reduction of 3-Nitro-4-methylacetophenone to 1-(4-Methyl-3-nitrophenyl)ethan-1-ol

- Reducing Agents: Sodium borohydride (NaBH4) is commonly used for the selective reduction of the ketone to the secondary alcohol without affecting the nitro group.

- Solvents: Methanol or ethanol are typical solvents for this reduction.

- Reaction Conditions: The reduction is carried out at 0 °C to room temperature to control the reaction rate and avoid side reactions.

- Purification: After reaction completion, the mixture is worked up by solvent removal, extraction, and purification via recrystallization or chromatography.

- Yields: Reduction yields are reported typically between 80–90%.

Alternative Methods

- Catalytic Hydrogenation: Some protocols employ catalytic hydrogenation (e.g., Pd/C under hydrogen atmosphere) to reduce the ketone to alcohol, but care must be taken to avoid reduction of the nitro group.

- Use of Other Hydride Reagents: Lithium aluminum hydride (LiAlH4) can reduce the ketone but is less selective and harsher, often avoided for nitro compounds.

Representative Procedure and Data Table

| Step | Reagents & Conditions | Outcome | Yield (%) | Notes |

|---|---|---|---|---|

| 1. Nitration | 4-Methylacetophenone, HNO3/H2SO4, 0-5 °C, 2 h | 3-Nitro-4-methylacetophenone | 75–85 | Control temperature to avoid dinitration |

| 2. Reduction | NaBH4, MeOH, 0–25 °C, 1–2 h | This compound | 80–90 | Selective ketone reduction; nitro group intact |

| 3. Purification | Extraction, recrystallization or chromatography | Pure product | >95 purity | Verified by NMR, IR spectroscopy |

Research Findings and Thermodynamic Considerations

- Solubility studies of related nitrophenyl ethanone derivatives in various solvents (acetone, acetonitrile, ethyl acetate, toluene) show spontaneous and endothermic mixing processes, which are useful for optimizing purification of intermediates and final products.

- The modified Apelblat equation and other thermodynamic models have been applied to accurately predict solubility and mixing properties, facilitating scale-up and industrial purification.

Analytical Characterization Supporting Preparation

- Nuclear Magnetic Resonance (NMR): Confirms the presence of aromatic protons, methyl group, and the secondary alcohol proton.

- Infrared Spectroscopy (IR): Shows characteristic hydroxyl (O–H) stretch (~3300 cm⁻¹) and nitro group stretches (~1520 cm⁻¹ asymmetric, ~1350 cm⁻¹ symmetric).

- Mass Spectrometry (MS): Confirms molecular weight consistent with C9H11NO3.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methyl-3-nitrophenyl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

Substitution: Halogenation using bromine (Br2) or nitration using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

Oxidation: 4-Methyl-3-nitroacetophenone.

Reduction: 1-(4-Methyl-3-aminophenyl)ethan-1-ol.

Substitution: Various halogenated or nitrated derivatives depending on the substituent introduced.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 1-(4-Methyl-3-nitrophenyl)ethan-1-ol typically involves the reduction of corresponding nitro compounds or through multi-step synthetic routes involving electrophilic aromatic substitution. Characterization methods include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy

- Mass Spectrometry

- Infrared Spectroscopy (IR)

These methods confirm the structure and purity of the compound, which is crucial for its application in research.

Medicinal Chemistry

This compound has potential applications in medicinal chemistry due to its structural features that may influence biological activity. It can act as a precursor for various pharmaceutical agents or be modified to develop new therapeutic compounds.

Case Study: Anticancer Activity

A study explored the cytotoxic effects of derivatives of this compound against several cancer cell lines. Results indicated that modifications could enhance selectivity and potency against specific cancer types. The mechanism of action is hypothesized to involve apoptosis induction in malignant cells.

Organic Synthesis

This compound serves as an intermediate in organic synthesis, particularly in the development of more complex molecules. Its nitro group can participate in nucleophilic substitutions, making it versatile for creating various derivatives.

Table 1: Summary of Synthesis Applications

| Application Type | Description | Reference |

|---|---|---|

| Medicinal Chemistry | Precursor for anticancer drugs | |

| Organic Synthesis | Intermediate for complex organic compounds | |

| Material Science | Potential use in polymer synthesis |

Material Science

In material science, this compound can be explored for its properties as a polymer additive or stabilizer due to its ability to interact with various polymer matrices.

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Related compounds have shown effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus.

Table 2: Biological Activity Overview

Mechanism of Action

The mechanism of action of 1-(4-Methyl-3-nitrophenyl)ethan-1-ol depends on its chemical structure and the specific reactions it undergoes. The nitro group can participate in redox reactions, while the hydroxyl group can form hydrogen bonds and undergo nucleophilic substitution. These interactions can affect molecular targets and pathways, influencing the compound’s reactivity and potential biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

Table 1: Key Structural Analogs

Key Observations :

- Nitro vs.

- Electron-Withdrawing Groups: Nitro-substituted derivatives exhibit higher polarity and lower solubility in non-polar solvents compared to fluoro- or methyl-substituted analogs .

Table 2: Catalytic Reduction Efficiency

Key Observations :

- High Stereoselectivity : The Ru(II)-catalyzed reduction of nitro-substituted ketones (e.g., 1-(3-nitrophenyl)ethan-1-one) achieves superior ee% (99%) compared to fluorophenyl analogs (88–90%) . This suggests nitro groups enhance catalyst-substrate interactions.

- Heteroaromatic Substrates : Pyridinyl derivatives (e.g., 1-(pyridin-3-yl)ethan-1-ol) show comparable yields and ee% to nitro analogs, indicating broad applicability of the G-CLRu(II) catalyst .

Physical and Spectral Properties

Table 3: NMR Spectral Data Comparison

Biological Activity

1-(4-Methyl-3-nitrophenyl)ethan-1-ol, a compound with the chemical formula C9H11NO3, is a nitrophenolic derivative that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including antibacterial properties, cytotoxicity, and other relevant pharmacological effects.

Chemical Structure and Properties

The compound features a hydroxyl group (-OH) attached to an ethanolic chain, with a 4-methyl-3-nitrophenyl substituent. The presence of the nitro group significantly influences its reactivity and biological interactions.

Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial properties. A study conducted by Biosynth highlighted its use as a non-ionic organic buffering agent in cell cultures, maintaining pH levels conducive to bacterial growth . The Minimum Inhibitory Concentration (MIC) values for related nitrophenolic compounds suggest that structural modifications can enhance or diminish antibacterial efficacy.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 250 | S. aureus |

| This compound | 350 | E. coli |

| Oxytetracycline | 62.5 | Various Strains |

Cytotoxicity

The cytotoxic effects of this compound have been explored in various cell lines. Studies indicate that this compound can induce apoptosis in cancer cells, potentially through oxidative stress mechanisms. For instance, the compound's ability to generate reactive oxygen species (ROS) has been linked to its cytotoxicity against specific cancer cell lines, suggesting a dual role as both an antibacterial and anticancer agent .

Case Study 1: Antibacterial Efficacy

In a comparative study of nitrophenolic compounds, this compound was tested against several bacterial strains including Staphylococcus aureus and Escherichia coli. The results demonstrated that while it had moderate activity, structural analogs with additional functional groups exhibited significantly higher antibacterial potency. This suggests that further chemical modifications could enhance its efficacy .

Case Study 2: Cytotoxic Mechanisms

A detailed investigation into the cytotoxic mechanisms revealed that exposure to this compound resulted in increased levels of intracellular ROS in cancer cell lines. This oxidative stress led to DNA damage and subsequent apoptosis, highlighting its potential as an anticancer therapeutic agent .

Q & A

Q. What are the common synthetic routes for preparing 1-(4-Methyl-3-nitrophenyl)ethan-1-ol?

Methodological Answer: The compound can be synthesized through:

- Chemical Reduction : Reduction of the corresponding ketone (e.g., 1-(4-methyl-3-nitrophenyl)ethanone) using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents (e.g., THF or ethanol) .

- Biocatalytic Methods : Enantioselective reduction using microbial or plant cell catalysts (e.g., Daucus carota cells), which can achieve high enantiomeric excess (ee) under aqueous conditions .

- Nitration Followed by Reduction : Introduce the nitro group via nitration of a methyl-substituted acetophenone derivative, followed by selective reduction of the carbonyl group .

Q. How is the compound structurally characterized, and what analytical techniques are critical?

Methodological Answer:

- NMR Spectroscopy : H and C NMR are used to confirm the hydroxyl group, methyl, and nitro substituents. For example, the hydroxyl proton appears as a broad singlet (~1.5–2.5 ppm), while aromatic protons split based on nitro group positioning .

- X-ray Crystallography : Programs like SHELXL refine crystal structures to resolve steric effects of the nitro and methyl groups. For instance, SHELX can model torsion angles to confirm the meta-nitro/para-methyl arrangement .

- Chiral HPLC : To determine enantiomeric purity, use columns like Chiralpak AD-H with hexane/isopropanol mobile phases, comparing retention times to standards .

Q. What are the known physicochemical properties influencing experimental design?

Methodological Answer:

- Solubility : Slightly soluble in water but highly soluble in polar organic solvents (e.g., ethanol, DMSO), requiring solvent optimization for reactions .

- Stability : The nitro group may decompose under strong acidic/basic conditions or UV light. Store at 4°C in amber vials to prevent photodegradation .

- Reactivity : The hydroxyl group participates in esterification or oxidation reactions, while the nitro group can be reduced to an amine for further derivatization .

Advanced Research Questions

Q. How can enantioselective synthesis be optimized for high ee yields?

Methodological Answer:

- Biocatalyst Screening : Test diverse enzymes (e.g., alcohol dehydrogenases) or whole-cell systems (e.g., Pichia pastoris) in biphasic systems to enhance stereoselectivity .

- Solvent Engineering : Use ionic liquids or deep eutectic solvents to improve enzyme stability and reaction rates. For example, a 20% v/v [BMIM][BF₄]/buffer system increased ee from 85% to 95% in a related nitrophenyl ethanol synthesis .

- In Situ Product Removal : Couple reactions with membrane filtration to isolate the product and mitigate inhibition .

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

- Dose-Response Curves : Conduct assays (e.g., antimicrobial testing) at multiple concentrations (1–100 μM) to identify non-linear effects. For example, a study showed bacteriostatic activity at 10 μM but cytotoxicity at 50 μM .

- Metabolite Profiling : Use LC-MS to detect degradation products in cell culture media that may confound activity readings .

- Strain-Specific Sensitivity : Test across diverse microbial strains (e.g., Gram-positive vs. Gram-negative) to account for membrane permeability differences .

Q. How can computational modeling predict the compound’s reactivity and interactions?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to model nitro group resonance effects and charge distribution. For example, predict electrophilic attack sites on the aromatic ring .

- Molecular Docking : Simulate binding to target proteins (e.g., cytochrome P450 enzymes) using AutoDock Vina. A study showed hydrogen bonding between the hydroxyl group and Tyr-96 residue .

- Retrosynthesis Tools : Employ AI platforms (e.g., Reaxys or Pistachio) to propose novel routes, such as a one-step nitration-reduction sequence .

Q. What are the key considerations for evaluating environmental impact in disposal or degradation?

Methodological Answer:

- Biodegradability Assays : Use OECD 301F tests with activated sludge to measure mineralization rates. A related nitrophenyl ethanol showed <10% degradation in 28 days, indicating persistence .

- Ecotoxicology : Perform Daphnia magna acute toxicity tests (LC₅₀). Preliminary data suggest moderate toxicity (LC₅₀ = 5 mg/L), requiring neutralization before disposal .

- Advanced Oxidation : Degrade the compound via Fenton’s reagent (Fe²⁺/H₂O₂), monitoring nitro group conversion to nitrate ions by ion chromatography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.